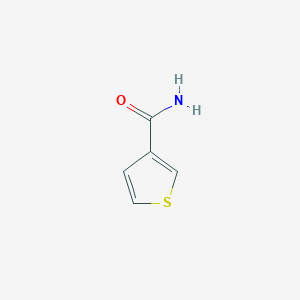

Thiophene-3-carboxamide

Übersicht

Beschreibung

Thiophene-3-carboxamide is a heterocyclic compound containing a sulfur atom in its five-membered ring structure. It is a derivative of thiophene, which is known for its aromatic properties and significant role in medicinal chemistry. This compound is recognized for its potential therapeutic applications and is a subject of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Thiophene-3-carboxamide can be synthesized through several methods. One common approach involves the reaction of thiophene-3-carboxylic acid with ammonia or an amine under appropriate conditions. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactions using automated reactors. The process often includes steps such as purification through recrystallization or chromatography to ensure the compound’s purity and quality.

Analyse Chemischer Reaktionen

Types of Reactions: Thiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to thiophene-3-carboxylamine.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents.

Major Products:

Oxidation: this compound sulfoxide or sulfone.

Reduction: Thiophene-3-carboxylamine.

Substitution: Various substituted this compound derivatives.

Wissenschaftliche Forschungsanwendungen

Thiophene-3-carboxamide and its derivatives have a variety of applications in scientific research, particularly in medicinal chemistry and pharmacology. These applications stem from their diverse biological activities, including anti-inflammatory, anti-cancer, and antihypertensive effects .

Scientific Research Applications

Anti-inflammatory Properties:

- Thiophene carboxamide derivatives are known for their anti-inflammatory properties . They can inhibit the IKK-2 enzyme, which is vital in inducing pro-inflammatory genes. These genes include cytokines, chemokines, and cell adhesion molecules .

- These compounds can be used to treat inflammatory conditions such as rheumatoid arthritis, osteoarthritis, inflammatory bowel disease, asthma, and psoriasis .

Anti-cancer Agents:

- Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have shown potential as anticancer agents . These derivatives can inhibit the proliferation, migration, and invasion of cancer cells and promote their apoptosis .

- They target the RhoA/ROCK pathway, which is important in cancer development .

- Thiophene carboxamides can also act as dual vascular endothelial growth factor receptors (VEGFRs) and β-tubulin polymerization inhibitors, which can increase cytotoxicity towards tumor cells and decrease cancer cells' resistance to apoptosis .

Antihypertensive Effects:

- Certain thiophene-3-carboxamides have demonstrated antihypertensive effects . For example, they can attenuate hypertension and cardiac hypertrophy in hypertensive rats .

- These compounds can also inhibit protein kinase A (PKA) levels, which are involved in hypertension .

Nuclear Factor-κB (NF-κB) Inhibitors:

- Thiophene carboxamide derivatives can inhibit NF-κB, a transcription factor that induces and coordinates the expression of pro-inflammatory genes .

- Inhibiting NF-κB can help in treating various diseases, including inflammatory diseases, immune complex diseases, and cancer .

Other Applications:

Wirkmechanismus

The mechanism of action of thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Vergleich Mit ähnlichen Verbindungen

- Thiophene-2-carboxamide

- Thiophene-3-carboxylic acid

- Thiophene-2-carboxylic acid

Biologische Aktivität

Thiophene-3-carboxamide is a compound that has garnered attention in recent years due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, highlighting its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound (TCA) is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The carboxamide functional group enhances the compound's solubility and reactivity, making it a valuable scaffold for drug design. Various derivatives of TCA have been synthesized to explore their biological potential.

Recent studies have demonstrated that this compound derivatives exhibit significant anticancer activity by targeting various cellular mechanisms. For instance, one study identified two potent derivatives, 2b and 2e , which showed IC50 values of 5.46 µM and 12.58 µM against Hep3B hepatocellular carcinoma cells, respectively . These compounds disrupt tubulin dynamics, mimicking the action of established chemotherapeutics like Combretastatin A-4 (CA-4) by binding to the colchicine site on tubulin .

Case Studies

- JCI-20679 : This novel this compound analog exhibited potent antitumor activity by inhibiting mitochondrial complex I. In xenograft models, JCI-20679 demonstrated significant tumor growth inhibition across a panel of 39 human cancer cell lines . The compound's unique mechanism was characterized by a distinct growth inhibition profile that did not align with typical anticancer agents, suggesting a novel pathway for therapeutic intervention.

- NK-128 : Another derivative evaluated in chronic myeloid leukemia (CML) models showed enhanced efficacy when combined with imatinib. This combination therapy resulted in significant tumor volume reduction in xenograft models, indicating that TCA derivatives can potentiate the effects of existing therapies .

Antimicrobial Activity

This compound derivatives have also been studied for their antibacterial and antifungal properties. Research has shown that certain compounds exhibit effective antibacterial activity against various strains, including those resistant to conventional antibiotics . For instance, two biologically active derivatives demonstrated notable antibacterial effects, highlighting their potential as new antimicrobial agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound is highly dependent on its structural modifications. Studies have explored various substitutions on the thiophene ring and carboxamide group to optimize potency and selectivity. For example, the introduction of halogens or alkyl groups has been shown to enhance anticancer activity while minimizing toxicity .

| Compound | IC50 (µM) | Target | Activity |

|---|---|---|---|

| 2b | 5.46 | Hep3B | Anticancer |

| 2e | 12.58 | Hep3B | Anticancer |

| JCI-20679 | N/A | Mitochondrial Complex I | Antitumor |

| NK-128 | N/A | CML | Antileukemic |

Eigenschaften

IUPAC Name |

thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c6-5(7)4-1-2-8-3-4/h1-3H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUYIKBTMNZABP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70458610 | |

| Record name | Thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51460-47-0 | |

| Record name | Thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiophene-3-carboxylic acid amide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you elaborate on the downstream effects of thiophene-3-carboxamide derivatives on cellular processes?

A2: Research indicates that these compounds can influence various cellular processes. For instance, thiophenthiofurin, a C-thioribonucleoside analogue of tiazofurin, inhibits inosine 5'-monophosphate dehydrogenase (IMPDH) in K562 cells []. This inhibition leads to an increase in IMP pools and a concurrent decrease in GTP levels, ultimately affecting cellular metabolism [].

Q2: What is the basic chemical structure of this compound?

A2: this compound comprises a thiophene ring with a carboxamide (-C(=O)NH2) group attached at the 3-position. The general structure allows for a wide array of substitutions on the thiophene ring and the amide nitrogen, leading to a vast library of derivatives with distinct properties.

Q3: Are there specific spectroscopic techniques used to characterize these compounds?

A4: Yes, researchers commonly employ techniques such as Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance spectroscopy (1H NMR), and mass spectrometry (MS) to characterize this compound derivatives [, ]. Infrared spectroscopy helps identify functional groups, NMR reveals the arrangement of atoms within the molecule, and mass spectrometry provides information about the compound's molecular weight and fragmentation pattern.

Q4: What research exists on the ADME properties of this compound derivatives?

A4: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds are currently limited. Further research is necessary to fully understand their pharmacokinetic behavior in vivo.

Q5: What evidence supports the potential therapeutic applications of this compound derivatives?

A8: Several studies demonstrate the in vitro and in vivo efficacy of these compounds against various targets. For instance, thiophenthiofurin exhibits cytotoxicity against human myelogenous leukemia K562 cells in vitro []. In vivo studies using rodent models of neurodevelopmental disorders demonstrate that a specific LSD1 enzyme inhibitor, TAK-418, can normalize dysregulated gene expression in the brain and ameliorate ASD-like behaviors [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.